molecular formula C19H18BrClN2O3 B2745829 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-78-1

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2745829
CAS No.: 941918-78-1
M. Wt: 437.72
InChI Key: PMTYIZHCAXIKRK-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, methoxy, and piperidinyl groups

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, we can hypothesize that it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects can be diverse, ranging from changes in gene expression and protein function to alterations in cellular morphology and viability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups yields amines.

Scientific Research Applications

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-[3-methoxyphenyl]benzamide
  • 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
  • 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c1-26-17-11-13(6-8-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTYIZHCAXIKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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